molecular formula C5H10O3S B14325843 S-Ethyl 2,3-dihydroxypropanethioate CAS No. 109301-26-0

S-Ethyl 2,3-dihydroxypropanethioate

Cat. No.: B14325843
CAS No.: 109301-26-0
M. Wt: 150.20 g/mol
InChI Key: RVMDPFBOGPPQAE-UHFFFAOYSA-N
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Description

S-Ethyl 2,3-dihydroxypropanethioate is a thioester derivative characterized by a hydroxy-rich propanethioate backbone with an ethyl group attached to the sulfur atom. This compound combines a thioester functional group (–SC(=O)–) with vicinal diol groups (two adjacent hydroxyl groups), making it structurally unique among organosulfur compounds. Its reactivity is influenced by the interplay of the thioester’s electrophilic sulfur and the hydroxyl groups’ nucleophilic and hydrogen-bonding capabilities.

Properties

CAS No.

109301-26-0

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

IUPAC Name

S-ethyl 2,3-dihydroxypropanethioate

InChI

InChI=1S/C5H10O3S/c1-2-9-5(8)4(7)3-6/h4,6-7H,2-3H2,1H3

InChI Key

RVMDPFBOGPPQAE-UHFFFAOYSA-N

Canonical SMILES

CCSC(=O)C(CO)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-Ethyl 2,3-dihydroxypropanethioate typically involves the reaction of ethyl mercaptan with glycidol under controlled conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of ethyl mercaptan attacks the epoxide ring of glycidol, resulting in the formation of the thioester compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

S-Ethyl 2,3-dihydroxypropanethioate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The thioester group can be reduced to form thiols.

    Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of thiols.

    Substitution: Formation of ethers or esters depending on the substituent used.

Scientific Research Applications

S-Ethyl 2,3-dihydroxypropanethioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which S-Ethyl 2,3-dihydroxypropanethioate exerts its effects involves interactions with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, while the thioester group can participate in nucleophilic and electrophilic reactions. These interactions can affect biological pathways and chemical processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a comparative analysis based on molecular features and reactivity:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Molecular Formula CAS RN Notable Features
S-Ethyl 2,3-dihydroxypropanethioate* Thioester, vicinal diols C₅H₁₀O₃S Not provided High polarity, potential chiral centers
Ethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate Ester, vicinal diols, phenyl group C₁₁H₁₄O₄ 108741-12-4 Stereospecific synthesis routes
O-Ethyl S-2-dimethylaminoethyl propylphosphonothioate Phosphonothioate, aminoethyl group C₉H₂₂NO₂PS 218964-59-1 Neurotoxic potential (organophosphate)
1,2,2-Trimethylpropyl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate Phosphonamidate, hydroxyethyl group C₁₀H₂₄NO₄P Not provided Hybrid phosphonate-amide functionality

Key Differences

Organophosphorus analogs (e.g., O-ethyl S-2-dimethylaminoethyl propylphosphonothioate) exhibit phosphonothioate groups, which are associated with cholinesterase inhibition and neurotoxicity , unlike the hydroxy-thioester structure of the target compound.

Stereochemical Complexity: Ethyl (2S,3R)-2,3-dihydroxy-3-phenylpropanoate demonstrates stereospecific synthesis routes (2S,3R configuration) , suggesting that this compound may also require chiral resolution for pharmaceutical applications.

Biological Activity: Phosphonothioates (e.g., O-ethyl S-2-dimethylaminoethyl propylphosphonothioate) are often linked to acetylcholinesterase inhibition , whereas hydroxy-thioesters like the target compound may exhibit antioxidant or metal-chelating properties due to vicinal diols.

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